Cycloastragenol is a naturally occurring tetracyclic triterpenoid saponin aglycone primarily derived from the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. [, ] It is classified as a cycloartane-type triterpene due to the presence of a characteristic 9,19-cyclopropane ring in its structure. [] Cycloastragenol is the most common aglycone found in the bioactive astragalosides, a group of triterpene saponins present in Astragalus species. []
Scientific interest in cycloastragenol stems from its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and telomerase-activating properties. [, , , ] These characteristics make it a promising candidate for research in various fields, including aging, neurodegenerative diseases, and cancer.
Extraction and Isolation from Astragalus species: This traditional method involves extraction of the root material with solvents followed by purification using techniques such as column chromatography. [, , , ]
Smith Degradation of Astragaloside IV: This chemical approach utilizes sodium periodate to selectively cleave the sugar moieties of astragaloside IV, yielding cycloastragenol. This method is efficient for large-scale production. [, ]
Sulfuric Acid Hydrolysis: This method involves hydrolyzing astragaloside with sulfuric acid under controlled conditions to convert it to cycloastragenol. []
Microbial Transformation: This method involves utilizing specific fungal strains like Cunninghamella elegans, Syncephalastrum racemosum, and Doratomyces stemonitis to modify the cycloastragenol structure, generating novel derivatives. [, , ]
Total Synthesis: Although challenging, total synthesis of cycloastragenol and its glycosides has been achieved, allowing for precise control over the structure and potential development of novel analogs. []
Cycloastragenol possesses a complex tetracyclic structure characteristic of cycloartane-type triterpenes. Its IUPAC name is (20R,24S)-3β,6α,16β,25-tetrahydroxy-20,24-epoxy-9,19-cyclolanostane. [] The molecule features a central cyclopentanoperhydrophenanthrene ring system with an additional five-membered ring (E-ring) formed by the 9,19-cyclopropane bridge. [] Four hydroxyl groups are present at positions 3β, 6α, 16β, and 25, contributing to its hydrophilic properties. [] Additionally, an epoxy group bridges carbons 20 and 24, further contributing to its structural complexity. []
Glycosylation: Cycloastragenol can be glycosylated at different hydroxyl groups, resulting in the formation of astragalosides, which are glycosidic derivatives with altered biological activities. [, ]
Acetylation: The hydroxyl groups of cycloastragenol can be acetylated, leading to changes in its solubility and potentially its biological activity. [, ]
Hydroxylation: Microbial transformation can introduce additional hydroxyl groups at various positions on the cycloastragenol skeleton. [, ]
Carbonylation: Fungi can catalyze the introduction of carbonyl groups onto the cycloastragenol structure. []
Ring Expansion/Cleavage: Fungi can also mediate the expansion of existing rings or the cleavage of the 9,19-cyclopropane ring, resulting in structurally diverse derivatives with potentially novel biological activities. []
Telomerase Activation: Cycloastragenol has been shown to activate telomerase, an enzyme responsible for maintaining telomere length, which is crucial for cellular lifespan and aging. [, , , , , ] This activation likely occurs through the stimulation of the c-Src/MEK/ERK pathway. []
Anti-inflammatory Effects: Cycloastragenol exerts anti-inflammatory activity through various mechanisms, including suppression of inflammatory cytokine production, inhibition of NF-κB signaling, and reduction of microglial activation. [, , ]
Antioxidant Activity: Cycloastragenol exhibits antioxidant properties, likely by scavenging free radicals and upregulating antioxidant enzymes. [, ]
Neuroprotection: Cycloastragenol may protect neurons from damage by attenuating oxidative stress, suppressing neuroinflammation, and enhancing neurotrophic factor signaling. []
Interaction with UDP-Glucuronosyltransferases (UGTs): Cycloastragenol can inhibit UGT enzymes, which are involved in the detoxification and elimination of various drugs and xenobiotics. [] This interaction suggests potential for drug interactions and warrants further investigation.
Anti-aging Research: Cycloastragenol's ability to activate telomerase has generated significant interest in its potential as an anti-aging agent. Studies have shown that it can extend the lifespan of various organisms, including Caenorhabditis elegans, and potentially delay age-related decline in physiological function. [, , ]
Neurodegenerative Disease Research: Cycloastragenol's neuroprotective properties make it a potential therapeutic candidate for neurodegenerative diseases like Alzheimer's disease. Studies have demonstrated its ability to mitigate oxidative stress, reduce neuroinflammation, and improve cognitive function in animal models. []
Tissue Regeneration: Cycloastragenol has been shown to promote wound healing and enhance the regeneration of various tissues, including skin, cartilage, and feathers. [, , ]
Cosmetic Applications: Due to its potential anti-aging and skin-regenerative properties, cycloastragenol has been incorporated into topical formulations aimed at reducing wrinkles, improving skin texture, and enhancing overall skin quality. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4